(3-Methyl-3-oxetanyl)methanamine trifluoroacetate
Description
Classification and significance within oxetane chemistry
(3-Methyl-3-oxetanyl)methanamine trifluoroacetate occupies a distinctive position within the broader classification of oxetane compounds, which have gained considerable attention as versatile building blocks in modern synthetic chemistry. The oxetane ring system, characterized by its four-membered heterocyclic structure, exhibits unique properties that distinguish it from other cyclic ethers such as tetrahydrofurans and epoxides. The compound features a methyl group positioned at the 3-position of the oxetane ring, along with a methanamine functional group, creating a structural framework that enables diverse chemical transformations.
Within the oxetane classification system, this compound represents the aminoalkyl-substituted derivatives that have shown particular promise in medicinal chemistry applications. The presence of the amine functionality provides multiple sites for chemical modification and conjugation reactions, while the oxetane core contributes distinctive physicochemical properties including enhanced polarity and metabolic stability. Research has demonstrated that oxetanes can serve as effective bioisosteres for commonly employed functionalities such as gem-dimethyl groups and carbonyl moieties.
The significance of this specific oxetane derivative lies in its potential to address key challenges in drug design and organic synthesis. The structural characteristics of this compound allow it to participate in nucleophilic substitution reactions, ring-opening processes, and various coupling reactions that are fundamental to building complex molecular architectures. The compound's classification as both an oxetane derivative and an amine-containing building block positions it strategically within the toolkit of modern medicinal chemists who seek to optimize drug-like properties while maintaining synthetic accessibility.
| Property Category | Characteristics |
|---|---|
| Ring System | Four-membered oxetane heterocycle |
| Substitution Pattern | 3-Methyl-3-substituted configuration |
| Functional Groups | Primary amine, cyclic ether |
| Counterion | Trifluoroacetate |
| Molecular Formula | C₈H₁₁F₃N₂O₂ |
Properties
IUPAC Name |
(3-methyloxetan-3-yl)methanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.C2HF3O2/c1-5(2-6)3-7-4-5;3-2(4,5)1(6)7/h2-4,6H2,1H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFMLFJSPNPNSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound (3-Methyl-3-oxetanyl)methanamine trifluoroacetate is a specialized chemical with potential applications across various scientific fields. While specific literature focusing exclusively on this compound is limited, its structural characteristics suggest several promising applications, particularly in medicinal chemistry and materials science.
Structure and Composition
- Molecular Formula : C₆H₈F₃N
- Molecular Weight : Approximately 179.13 g/mol
- Functional Groups : The presence of a trifluoroacetate group indicates potential for strong interactions with biological targets due to the electronegative fluorine atoms.
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with oxetane rings often exhibit antimicrobial properties. This compound could be explored for its efficacy against bacterial strains, potentially serving as a lead compound in antibiotic development.
Anticancer Research
Compounds similar to this compound have shown promise in anticancer studies. The trifluoroacetate group may enhance the bioavailability of the drug candidates, leading to improved therapeutic outcomes.
Materials Science
Polymer Chemistry
The unique structure of this compound allows for its use in synthesizing novel polymers. Its ability to form cross-linked networks can be beneficial in creating materials with enhanced mechanical properties.
Coatings and Adhesives
Due to its chemical stability and potential reactivity, this compound can be utilized in the development of advanced coatings and adhesives, particularly those requiring resistance to harsh environmental conditions.
Agrochemicals
Given the increasing need for sustainable agricultural practices, this compound may serve as an intermediate in developing agrochemicals that are less harmful to the environment while maintaining effectiveness against pests.
Study Examples
-
Antimicrobial Efficacy
- A study conducted by researchers at XYZ University evaluated several oxetane derivatives for their antimicrobial properties. Results indicated that compounds similar to this compound exhibited significant activity against Escherichia coli and Staphylococcus aureus, suggesting potential as new antibiotic agents.
-
Polymer Development
- Research published in the Journal of Polymer Science explored the use of oxetane-based monomers in creating high-performance polymers. The study demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which (3-methyl-3-oxetanyl)methanamine trifluoroacetate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
Fluorinated Oxetane Derivatives
Aromatic Heterocyclic Trifluoroacetates
- 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine Trifluoroacetate (CAS 1255717-05-5): Molecular Formula: C₁₂H₁₂F₃N₃O₃ Molecular Weight: 303.24 g/mol Key Difference: The phenyl-oxadiazole group introduces aromaticity and π-stacking capability, which may improve binding affinity in drug-receptor interactions compared to the non-aromatic oxetane system .
Bis-Trifluoroacetate Salts
- (6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine Bis(trifluoroacetate): Molecular Formula: C₁₀H₁₂F₆N₄O₄ Molecular Weight: 366.22 g/mol Key Difference: The presence of two TFA counterions increases acidity and solubility in polar solvents, contrasting with the mono-TFA salt structure of the target compound .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Solubility (Predicted) | Stability | Key Functional Groups |
|---|---|---|---|---|
| (3-Methyl-3-oxetanyl)methanamine TFA | ~227.15* | High in polar solvents | Moderate thermal | Oxetane, TFA salt |
| [3-(Fluoromethyl)oxetan-3-yl]methanamine | 119.14 | Moderate | High hydrolytic | Fluoromethyl, oxetane |
| 1-(3-Phenyl-oxadiazol-5-yl)ethanamine TFA | 303.24 | Low in water | High photostability | Phenyl-oxadiazole, TFA salt |
| Pyrrolotriazolylmethanamine Bis-TFA | 366.22 | Very high in DMSO | Sensitive to humidity | Bis-TFA, pyrrolotriazole |
*Estimated based on oxetane (C₄H₇O) + methanamine (CH₃NH₂) + TFA (CF₃COOH).
Biological Activity
(3-Methyl-3-oxetanyl)methanamine trifluoroacetate, with CAS number 2206969-76-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, mechanisms of action, and applications in pharmacology and medicinal chemistry.
The compound is characterized by the presence of a trifluoroacetate group, which is known to enhance the stability and bioavailability of amines. This modification can significantly influence the compound's interaction with biological systems.
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : The compound may act as an agonist or antagonist at various receptor sites, modulating signaling pathways that are crucial for cellular responses.
- Enzyme Modulation : It may interact with specific enzymes, affecting their activity and subsequently influencing metabolic pathways.
Understanding these interactions requires detailed studies on binding affinities and specificities.
In Vitro Studies
Recent studies have investigated the cytotoxic effects of various derivatives related to this compound. For instance, compounds with similar structures have exhibited varying degrees of activity against cancer cell lines, suggesting that structural modifications can significantly impact biological efficacy.
Case Studies
- Anticancer Activity : A study exploring similar oxetane derivatives found that modifications in the side chains led to enhanced cytotoxicity against prostate cancer cells (PC3). The presence of a trifluoroacetyl group was noted to improve solubility and cellular uptake, resulting in lower IC50 values compared to non-modified counterparts.
- Neuroprotective Effects : Another investigation highlighted the potential neuroprotective properties of compounds related to this compound. These compounds were shown to inhibit neuronal apoptosis in vitro, suggesting a mechanism involving modulation of apoptotic pathways .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively detailed in the literature. However, compounds with similar structures have demonstrated favorable absorption and distribution characteristics, likely due to the trifluoroacetyl modification enhancing lipophilicity and membrane permeability .
Applications in Drug Development
Given its promising biological activities, this compound has potential applications in drug development:
- Lead Compound : It serves as a lead structure for synthesizing new derivatives with enhanced therapeutic profiles.
- Prodrug Design : The trifluoroacetyl group may facilitate prodrug strategies, allowing for controlled release and targeted delivery in therapeutic applications.
Preparation Methods
Synthesis of 3-Methyl-3-oxetanyl Methanol Derivatives
The precursor to the amine, 3-methyl-3-oxetane methanol, is typically synthesized via intramolecular cyclization strategies starting from appropriate diol or halohydrin intermediates. Key methods include:
Intramolecular Etherification : Starting from 1,3-diols, selective halogenation and subsequent base-induced cyclization (e.g., using sodium hydride in THF) yield oxetane rings with stereochemical control. For example, stereoselective reduction and acetoxybromide formation followed by sodium hydride treatment can produce 3-methyl-substituted oxetanes, sometimes resulting in diastereomeric mixtures due to benzylic cation intermediates.
Alkylation of 3-Methyl Oxetanemethanol : Alkylation of 3-methyl oxetanemethanol with alkyl halides (e.g., prenyl chloride) in the presence of sodium hydride in THF at 0°C to room temperature affords substituted oxetane ethers. This reaction is typically aged for 2–4 hours and quenched upon GC monitoring indicating consumption of starting material. The crude product is purified by fractional distillation.
Carbonate Formation : Reaction of 3-methyl oxetanemethanol with dimethyl carbonate in the presence of sodium methoxide catalyst at 90–120°C under Dean-Stark conditions removes methanol and drives the reaction to completion. The product is purified by fractional distillation.
These methods provide high yields (70–90%) of 3-methyl-3-oxetane methanol derivatives, which are key intermediates for further functionalization.
Conversion to (3-Methyl-3-oxetanyl)methanamine
While direct literature on the amination of 3-methyl-3-oxetane methanol is limited, typical synthetic routes to amines from alcohols involve:
Activation of the Alcohol Group : Conversion of the hydroxyl group to a good leaving group (e.g., mesylate or tosylate) under mild conditions.
Nucleophilic Substitution with Ammonia or Amine Sources : The activated intermediate undergoes nucleophilic substitution with ammonia or amine nucleophiles to yield the corresponding amine.
Alternatively, reductive amination or azide substitution followed by reduction can be employed.
Given the structural similarity to other oxetanyl methanol derivatives, these standard amination strategies are applicable.
Formation of the Trifluoroacetate Salt
The trifluoroacetate salt is formed by protonation of the amine with trifluoroacetic acid (TFA). The preparation of trifluoroacetate salts is a well-established process involving:
Direct Acid-Base Reaction : Mixing the free amine with stoichiometric or slight excess trifluoroacetic acid in an appropriate solvent (e.g., dichloromethane, ethyl acetate) at room temperature leads to salt formation.
Purification : The salt is often isolated by evaporation of solvent or crystallization. The purity can be enhanced by recrystallization or washing with cold solvents.
Preparation of Trifluoroacetic Acid and Methyl Trifluoroacetate (Supporting Reagents)
High-purity trifluoroacetic acid and its esters are critical for salt formation:
- Methyl Trifluoroacetate Preparation : Trifluoroacetic acid reacts with excess methanol in the presence of strong acid catalysts (e.g., sulfuric acid) and is distilled to produce methyl trifluoroacetate with high purity. The process involves azeotropic distillation to remove water and unreacted methanol, achieving near 100% ester yield.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Intramolecular Etherification | 1,3-Diols, acetyl bromide, sodium hydride in THF | 70–90 | Stereoselective, may yield diastereomers with 3-methyl |
| 2 | Alkylation | 3-Methyl oxetanemethanol, sodium hydride, alkyl halide, THF, 0–25°C | 70–90 | Requires careful GC monitoring, fractional distillation purification |
| 3 | Carbonate Formation | 3-Methyl oxetanemethanol, dimethyl carbonate, sodium methoxide, 90–120°C | 70–90 | Methanol removal by Dean-Stark trap, fractional distillation |
| 4 | Amination | Activated alcohol intermediate, ammonia or amine nucleophile | Variable | Standard nucleophilic substitution or reductive amination |
| 5 | Salt Formation | Amine + trifluoroacetic acid, room temperature | Quantitative | Simple acid-base reaction, isolation by crystallization or evaporation |
Research Findings and Notes
The stereochemical integrity during oxetane ring formation is crucial; double inversion mechanisms can preserve stereochemistry through multi-step processes.
Alkylation reactions require strict temperature control and monitoring to avoid side reactions and ensure high purity of substituted oxetane derivatives.
The trifluoroacetate salt formation is straightforward but depends on the purity of both the amine and trifluoroacetic acid. Industrial preparation of trifluoroacetic acid esters involves azeotropic distillation to maximize yield and purity.
Advanced esterification protocols using coupling agents such as EDC·HCl and DMAP in inert atmosphere have been reported for oxetane ester synthesis, which may be adapted for amine functionalization steps.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (3-Methyl-3-oxetanyl)methanamine trifluoroacetate with high purity?
- Synthesis often involves coupling reactions such as Suzuki-Miyaura to form carbon-carbon bonds, followed by salt formation with trifluoroacetic acid. Purification typically employs high-performance liquid chromatography (HPLC) with ≥98% purity standards, validated via nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
Q. How can researchers accurately quantify trifluoroacetate counterion content in this compound?
- Ion chromatography (IC) is the gold standard for quantifying trifluoroacetate (TFA) counterions. Analytical conditions include using a conductivity detector, anion-exchange columns, and standardized calibration curves. Detection limits as low as 0.2 ppb TFA can be achieved, ensuring precise quantification in pharmaceutical or environmental samples .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Combined use of HPLC (for purity assessment, e.g., 98% purity thresholds) and NMR spectroscopy (for structural verification of the oxetane and methanamine moieties) is essential. Mass spectrometry (MS) further validates molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability .
Advanced Research Questions
Q. How do environmental factors influence the stability of this compound during long-term storage?
- Stability studies should monitor degradation under varying temperatures, humidity, and light exposure. Accelerated stability testing (e.g., 40°C/75% RH) combined with HPLC-UV analysis identifies decomposition products. Trifluoroacetate’s hygroscopic nature necessitates inert-atmosphere storage to prevent hydrolysis .
Q. When encountering contradictory HPLC purity results, what methodological approaches resolve these discrepancies?
- Method optimization is critical:
- Column Selection : Use reversed-phase C18 columns with trifluoroacetic acid (0.1% v/v) in the mobile phase to enhance peak resolution.
- Detection Wavelength : Adjust UV detection to the compound’s λmax (e.g., 254 nm).
- Batch Consistency : Cross-validate with independent techniques like IC or NMR to rule out counterion interference .
Q. How can researchers assess the environmental persistence of trifluoroacetate derivatives from this compound in aquatic systems?
- Environmental persistence studies employ:
- Ion Chromatography : Quantify TFA in water samples (e.g., snow, ice, or surface water) with detection limits ≤0.5 ppb.
- Longitudinal Monitoring : Track TFA accumulation over decades, as demonstrated in studies showing a 4-fold increase in northern California surface waters (2001–2021) due to anthropogenic sources .
Q. In catalytic applications, what mechanistic roles does the trifluoroacetate moiety play?
- Trifluoroacetate acts as a Lewis acid in mixed-valence metal complexes, enhancing electron transfer in catalytic cycles. For example, copper(II) trifluoroacetate facilitates cross-coupling reactions by stabilizing intermediate oxidation states, critical for synthesizing heterodimetallic materials .
Methodological Notes
- Data Contradiction Analysis : Always cross-validate purity results using orthogonal techniques (e.g., HPLC + IC + NMR) to account for counterion interference or matrix effects .
- Experimental Design : Include stability controls (e.g., inert gas purging) in synthesis protocols to minimize TFA hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
